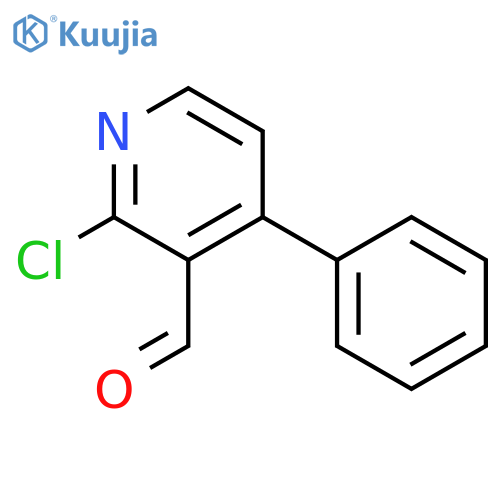Cas no 877054-52-9 (3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-)
2-クロロ-4-フェニル-3-ピリジンカルボキシアルデヒドは、有機合成化学において重要な中間体として利用される化合物です。分子構造中のクロロ基とフェニル基が反応性の多様性を提供し、医薬品や農薬、機能性材料の合成において有用なビルディングブロックとして機能します。特に、ピリジン環とアルデヒド基の存在により、求核付加反応や縮合反応など、多様な変換が可能です。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬として研究開発分野で重宝されています。

877054-52-9 structure
商品名:3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 化学的及び物理的性質
名前と識別子
-
- 3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-
- 2-Chloro-4-phenylnicotinaldehyde
- CS-0190437
- 877054-52-9
- SCHEMBL8550487
- E93179
- MFCD27931171
-
- インチ: InChI=1S/C12H8ClNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H
- InChIKey: QJRPRWPHJDZDSD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 217.0294416g/mol
- どういたいしつりょう: 217.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021PTK-500mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 500mg |
$1287.00 | 2025-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261107-500mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 98% | 500mg |
¥9291.00 | 2024-04-27 | |
| Aaron | AR021PTK-100mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 100mg |
$976.00 | 2025-02-12 | |
| Alichem | A029010662-1g |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 1g |
$3126.60 | 2023-08-31 | |
| Alichem | A029010662-250mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 250mg |
$1038.80 | 2023-08-31 | |
| Aaron | AR021PTK-250mg |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 95% | 250mg |
$1264.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261107-1g |
2-Chloro-4-phenylnicotinaldehyde |
877054-52-9 | 98% | 1g |
¥11493.00 | 2024-04-27 |
3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL- 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
877054-52-9 (3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2039-76-1(3-Acetylphenanthrene)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
